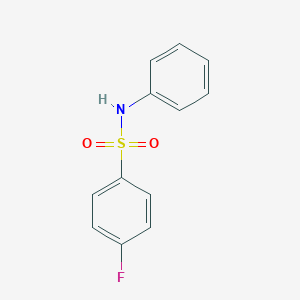

4-Fluoro-N-phenylbenzenesulfonamide

Descripción general

Descripción

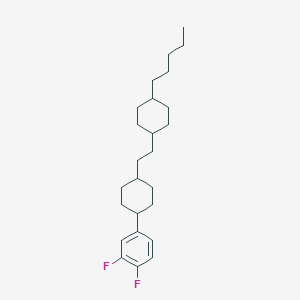

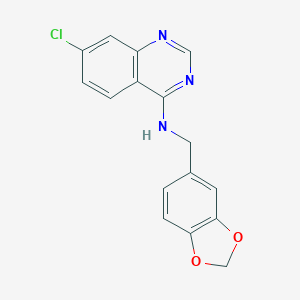

4-Fluoro-N-phenylbenzenesulfonamide is a chemical compound with the CAS Number: 312-52-7 . It has a molecular weight of 251.28 and its IUPAC name is 4-fluoro-N-phenylbenzenesulfonamide . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Fluoro-N-phenylbenzenesulfonamide is 1S/C12H10FNO2S/c13-10-6-8-12 (9-7-10)17 (15,16)14-11-4-2-1-3-5-11/h1-9,14H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

4-Fluoro-N-phenylbenzenesulfonamide has a melting point of 109-111°C . It has a density of 1.4±0.1 g/cm^3 . Its boiling point is 376.7±44.0 °C at 760 mmHg . The vapour pressure is 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 62.4±3.0 kJ/mol . The flash point is 181.6±28.4 °C . The index of refraction is 1.618 . The molar refractivity is 64.0±0.4 cm^3 . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Aplicaciones Científicas De Investigación

Fungicidal Activity

- A study discussed the fungicidal activities of N-phenylbenzenesulfonamide derivatives, including 4-Fluoro-N-phenylbenzenesulfonamide, against Pythium ultimum, highlighting the structural characteristics influencing their effectiveness (조윤기, 장기운, & 성낙도, 2008).

Enantioselective Fluorination

- Research on the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes, used various N-fluorobenzenesulfonamides, including modifications of the 4-Fluoro-N-phenylbenzenesulfonamide. This study highlights the impact of substituents on the phenyl rings of these compounds (Wang et al., 2014).

Inhibitors of Cyclooxygenase-2

- A series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine atoms, were synthesized and evaluated for their ability to inhibit COX-2 and COX-1 enzymes. The study indicates that fluorine introduction notably increased COX1/COX-2 selectivity, leading to the identification of a potent and selective COX-2 inhibitor (Hashimoto et al., 2002).

Electrophilic Fluorinating Reagent

- N-Fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, an analogue of N-fluorobenzenesulfonamide, was developed as a sterically demanding electrophilic fluorinating reagent. This compound demonstrated improved enantioselectivity in certain reactions compared to N-fluorobenzenesulfonamide (Yasui et al., 2011).

Isostructural Crystals

- The study of isostructural crystals of various N-phenylbenzenesulfonamides, including 4-fluoro-N-phenylbenzenesulfonamide, was conducted to understand their crystal-packing modes. This research provides insights into the adaptable nature of these compounds in forming different crystal structures (Gelbrich, Threlfall, & Hursthouse, 2012).

Quantum Chemical and Molecular Dynamic Simulation

- Piperidine derivatives containing 4-Fluoro-N-phenylbenzenesulfonamide were studied for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. This research provides insights into the effectiveness of these compounds in corrosion protection (Kaya et al., 2016).

Antimicrobial Activity and DFT Studies

- The antimicrobial activity of 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide, a derivative of 4-Fluoro-N-phenylbenzenesulfonamide, was evaluated along with spectroscopic and quantum chemical studies. The findings contribute to understanding the antibacterial and antifungal activities of these compounds (Eren, Özdemir. Koçak, & Özdemir, 2018).

Activating Hydroxyl Groups of Polymeric Carriers

- 4-Fluorobenzenesulfonyl chloride, a derivative of 4-Fluoro-N-phenylbenzenesulfonamide, was used to activate hydroxyl groups of various solid supports for the covalent attachment of biologicals, demonstrating its utility in bioconjugation and potential therapeutic applications (Chang et al., 1992).

Propiedades

IUPAC Name |

4-fluoro-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO2S/c13-10-6-8-12(9-7-10)17(15,16)14-11-4-2-1-3-5-11/h1-9,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOCMFAHAVONEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075386 | |

| Record name | 4-Fluorobenzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-N-phenylbenzenesulfonamide | |

CAS RN |

312-52-7 | |

| Record name | 4-Fluoro-N-phenylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=312-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-fluoro-N-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000312527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B182333.png)

![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)